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molecular formula C9H14N2O B8506070 2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol

2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol

Cat. No. B8506070
M. Wt: 166.22 g/mol
InChI Key: OUSSJHLWMVJZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003654B2

Procedure details

A mixture of 6-methyl-pyridine-2-carboxaldehyde (500 mg), titanium (IV) isopropoxide (2.14 g), 2M ethylamine (in THF) in dry THF (12 mL) was stirred for 8 h at RT under nitrogen. Then NaBH4 (428 mg) and EtOH (4 mL) were added, the stirring at RT was continued for 7 h. The reaction mixture was then poured into aqueous ammonia (2M), the resulting inorganic precipitate was filtered and washed with ether. The organic layer was separated and the remaining aqueous layer was extracted with ether. The combined organic extracts were washed with 1M HCl to separate the neutral materials. The acidic aqueous solution was washed once with ether to separate the non-basic impurities, then treated with 2M NaOH to pH 10-12, and extracted with DCM (3×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give 100 mg (16%) of the title compound which was used for the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
catalyst
Reaction Step One
Name
Quantity
428 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[CH2:10]([NH2:12])[CH3:11].[BH4-].[Na+].N.C1C[O:19]CC1>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].CCO>[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][NH:12][CH2:10][CH2:11][OH:19])[CH:5]=[CH:4][CH:3]=1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC=CC(=N1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2.14 g
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
428 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 8 h at RT under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring at RT was continued for 7 h
Duration
7 h
FILTRATION
Type
FILTRATION
Details
the resulting inorganic precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined organic extracts were washed with 1M HCl
CUSTOM
Type
CUSTOM
Details
to separate the neutral materials
WASH
Type
WASH
Details
The acidic aqueous solution was washed once with ether
CUSTOM
Type
CUSTOM
Details
to separate the non-basic impurities
ADDITION
Type
ADDITION
Details
treated with 2M NaOH to pH 10-12
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=CC=CC(=N1)CNCCO
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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